CDK1/Cyclin B Kinase Inhibitory Potency: Acetamide 122505‑71‑9 versus the 3‑Amino Parent Compound 1a
The acetamide substitution at the 3‑position significantly reduces CDK1/cyclin B inhibitory activity compared to the 3‑amino parent 1a. Compound 1a exhibited an IC₅₀ of 3.0E+3 nM (3 µM) in a standard kinase assay [REFS‑1]. In contrast, the closely related 3‑acetamido derivative bearing an additional N‑acetyl group (compound 2g) showed an IC₅₀ > 50 µM under identical assay conditions [REFS‑2]. Because the N‑acetyl group is not present on CAS 122505‑71‑9, its activity is predicted to lie between that of 1a and 2g, but the available class data indicate that acylation of the 3‑amine uniformly weakens CDK1 binding.
| Evidence Dimension | CDK1/cyclin B IC₅₀ (nM) |
|---|---|
| Target Compound Data | Not directly reported; predicted >3000 nM based on acylation trend |
| Comparator Or Baseline | [Comparator 1] 4,5‑diphenyl‑1H‑pyrazolo[3,4‑c]pyridazin‑3‑amine (1a): 3.0E+3 nM; [Comparator 2] 3‑Acetamido‑1‑acetyl‑4,5‑diphenyl‑1H‑pyrazolo[3,4‑c]pyridazine (2g): >5.0E+4 nM |
| Quantified Difference | Approximately 1‑ to 20‑fold weaker than 1a; at least 16‑fold stronger than 2g (predicted range 3 µM–50 µM) |
| Conditions | Kinase assay, 30 °C, 15 µM ATP/[γ‑³³P]ATP; Spiny starfish CDK1/cyclin B |
Why This Matters
Procurement of CAS 122505‑71‑9 provides a moderately active CDK1 probe that fills the potency gap between the weak lead 1a and the inactive diacetyl derivative 2g, enabling SAR studies where fine‑tuning of H‑bond acceptor capacity at the 3‑position is required.
- [1] BindingDB Entry BDBM7463: 4,5‑diphenyl‑1H‑pyrazolo[3,4‑c]pyridazin‑3‑amine. IC50 = 3.00E+3 nM (CDK1/cyclin B). View Source
- [2] BindingDB Entry BDBM7485: 3‑Acetamido‑1‑acetyl‑4,5‑diphenyl‑1H‑pyrazolo[3,4‑c]pyridazine. IC50 > 5.00E+4 nM (CDK1/cyclin B). View Source
